molecular formula C7H9N3OS2 B1268971 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide CAS No. 7157-91-7

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide

Cat. No. B1268971
CAS RN: 7157-91-7
M. Wt: 215.3 g/mol
InChI Key: RCNAPOFQSALVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide involves strategic incorporation of the thiazole core, functionalized with an allyl group and an amide linkage. While specific synthesis routes for this compound are not directly reported, literature on similar thiazolidinone and thiazole derivatives offers insights into potential synthetic approaches. For instance, the synthesis of related thiazolidinones and thiazole compounds often involves cyclization reactions, condensation of amino acids with thiols, or interactions with halogenated compounds (Cunico, Gomes, & Vellasco, 2008; Gomaa & Ali, 2020). Such methods could be adapted for the synthesis of the target molecule, emphasizing the importance of selecting appropriate starting materials and reaction conditions to introduce the allyl and amide functionalities effectively.

Molecular Structure Analysis

The molecular structure of this compound features a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. This ring system is known for its stability and electronic properties, influencing the molecule's reactivity and interaction capabilities. The amide group contributes to hydrogen bonding, affecting solubility and molecular recognition, which is crucial for its potential biological interactions. The allyl group presents opportunities for further chemical transformations, such as the isomerization reactions catalyzed by transition metal complexes, which can alter the compound's double bond configuration (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound can be diverse due to its functional groups. The allyl group allows for participation in various organic reactions, including nucleophilic addition, polymerization, and allylic substitutions, potentially leading to a wide array of derivatives. The amide linkage and thiazole ring could engage in condensation reactions, hydrogen bonding, and interactions with metal ions, influencing the compound's chemical behavior and utility in coordination chemistry (Tiekink, 2014).

Scientific Research Applications

Anticancer Activity

The synthesis of novel thiazole derivatives, including compounds structurally related to 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, has been explored for their potential anticancer activities. Notably, a study on new thiopyrano[2,3-d]thiazoles demonstrated moderate antitumor activity in vitro against a range of cancer cell lines. This suggests the potential for compounds within this chemical class to be developed as anticancer agents (Lozynskyi, Zimenkovsky, & Lesyk, 2014).

properties

IUPAC Name

4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAPOFQSALVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350713
Record name 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide

CAS RN

7157-91-7
Record name 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ALLYL-4-AMINO-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.